Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate

Description

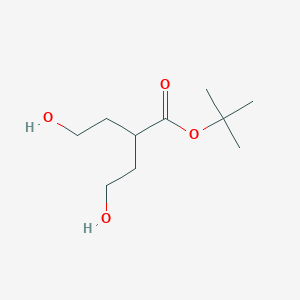

Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate is a branched ester featuring a tert-butyl group, a hydroxyl group at position 4, and a 2-hydroxyethyl substituent at position 2 of the butanoate backbone. This compound is of interest in organic synthesis and pharmaceutical intermediates due to its bifunctional hydroxyl groups, which enhance solubility in polar solvents and enable further derivatization.

Properties

CAS No. |

1502047-31-5 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate |

InChI |

InChI=1S/C10H20O4/c1-10(2,3)14-9(13)8(4-6-11)5-7-12/h8,11-12H,4-7H2,1-3H3 |

InChI Key |

YMBMRZOYRZLTPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate typically involves the esterification of 4-hydroxy-2-(2-hydroxyethyl)butanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxy groups can yield ketones or aldehydes.

Reduction: Reduction of the ester group can produce the corresponding alcohol.

Substitution: Substitution reactions can result in the formation of ethers or amines.

Scientific Research Applications

Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl ester moiety is a common feature in many synthetic compounds, providing steric bulk and influencing reactivity. A structurally related compound, tert-butyl 4-bromo-2-fluorobenzoate (), shares the tert-butyl ester group but differs significantly in its aromatic benzoate backbone and halogen substituents (bromo and fluoro). Key differences include:

The hydroxyl groups in the target compound likely enhance hydrophilicity compared to the halogenated aromatic analogue, making it more suitable for aqueous-phase reactions or biocompatible applications.

Research Findings and Methodological Insights

While direct studies on the target compound are absent in the provided evidence, methodologies from crystallography software (e.g., SHELX and ORTEP-III ) could be applied to elucidate its molecular structure. For example:

Biological Activity

Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₂₀O₄

- SMILES Notation : CC(C)(C)OC(=O)C(CCO)CCO

- InChIKey : YMBMRZOYRZLTPS-UHFFFAOYSA-N

The compound features a tert-butyl group and hydroxyl functionalities, which are often associated with antioxidant properties and other biological activities.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, related compounds have demonstrated the ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Inhibition of Carcinogenesis

A study highlighted the inhibitory effects of certain isomers of related compounds on carcinogenesis. Specifically, the compound was tested for its ability to inhibit benzo[a]pyrene-induced neoplasia in mouse models. The results indicated that the compound could reduce both the incidence of tumors and the number of tumors per mouse, suggesting a protective effect against chemical carcinogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of compounds like this compound. Variations in hydroxyl group positioning and alkyl chain length can significantly influence the biological activity. For example, certain structural modifications have been shown to enhance antioxidant capacity and increase the compound's effectiveness against cancer cell proliferation.

Case Studies

- Antitumor Activity : A systematic investigation into the antitumor activity of derivatives of related compounds has been conducted. The synthesized derivatives were evaluated for their potency against various cancer cell lines, revealing promising results that warrant further exploration .

- Neoplastic Inhibition : In a study involving dietary administration to mice, it was found that specific isomers of related compounds significantly reduced tumor formation induced by carcinogenic substances .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Antioxidant Activity | Compounds showed significant free radical scavenging ability |

| Carcinogenesis Inhibition | Reduced tumor incidence in mouse models |

| Structure-Activity Relationship | Modifications enhanced biological efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.